molecular formula C8H7BrF3NO B13043131 (R)-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hcl

(R)-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hcl

Cat. No.: B13043131
M. Wt: 270.05 g/mol
InChI Key: QASXNQUVZLASNT-SSDOTTSWSA-N
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Description

®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of trifluoromethyl and bromophenol groups in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the ethyl chain.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinct functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride can be used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-2,2,2-trifluoroethyl)-4-bromophenol
  • ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-chlorophenol
  • ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-iodophenol

Uniqueness

Compared to similar compounds, ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride stands out due to its specific bromine substitution, which can influence its reactivity and binding properties. The trifluoromethyl group also imparts unique electronic characteristics that can enhance its stability and interaction with biological targets.

This detailed article provides a comprehensive overview of ®-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

2-[(1R)-1-amino-2,2,2-trifluoroethyl]-5-bromophenol

InChI

InChI=1S/C8H7BrF3NO/c9-4-1-2-5(6(14)3-4)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1

InChI Key

QASXNQUVZLASNT-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)O)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(C(F)(F)F)N

Origin of Product

United States

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